4-Methyl-1-[3-(4-methylindolo[2,3-b]quinoxalin-5-yl)propoxy]benzene
CAS No.:
Cat. No.: VC16276622
Molecular Formula: C25H23N3O
Molecular Weight: 381.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C25H23N3O |
|---|---|
| Molecular Weight | 381.5 g/mol |
| IUPAC Name | 7-methyl-6-[3-(4-methylphenoxy)propyl]indolo[3,2-b]quinoxaline |
| Standard InChI | InChI=1S/C25H23N3O/c1-17-11-13-19(14-12-17)29-16-6-15-28-24-18(2)7-5-8-20(24)23-25(28)27-22-10-4-3-9-21(22)26-23/h3-5,7-14H,6,15-16H2,1-2H3 |
| Standard InChI Key | XPXOENDXWYOXQK-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=C(C=C1)OCCCN2C3=C(C=CC=C3C4=NC5=CC=CC=C5N=C42)C |
Introduction
Synthesis
The synthesis of compounds with similar structures typically involves multi-step reactions. For example, the synthesis of indoloquinoxaline derivatives often starts with the reaction of isatin with diamines, followed by further modifications to introduce additional functional groups like the propoxy linker .
| Step | Reaction | Reagents |
|---|---|---|
| 1. Formation of Indoloquinoxaline Core | Reaction of isatin with diamine | Isatin, diamine |
| 2. Introduction of Propoxy Linker | Alkylation reaction | Propyl halide, base |
| 3. Attachment to Benzene Ring | Coupling reaction | Benzene derivative, catalyst |
Biological Activities
Compounds containing indoloquinoxaline structures are known for their diverse biological activities, including antimicrobial and anticancer properties . Although specific data on 4-Methyl-1-[3-(4-methylindolo[2,3-b]quinoxalin-5-yl)propoxy]benzene is not available, similar compounds have shown promising results in these areas.
| Biological Activity | Potential Applications |
|---|---|
| Antimicrobial Activity | Treatment of bacterial infections |
| Anticancer Activity | Inhibition of cancer cell growth |
Interaction Studies
Interaction studies for compounds with indoloquinoxaline structures often focus on their binding affinity to biological targets such as enzymes or receptors. Techniques like molecular docking and spectroscopy are used to understand how these compounds interact with their targets, which is crucial for optimizing their therapeutic potential.
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